molecular formula C8H8N4O2 B2635830 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine CAS No. 2034514-22-0

2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine

Cat. No.: B2635830
CAS No.: 2034514-22-0
M. Wt: 192.178
InChI Key: YMDLDPUAYVKYDR-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and oxadiazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrimidine derivative with a suitable oxadiazole precursor under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds like 5-fluorouracil, which also contain the pyrimidine ring, are well-known for their anticancer properties.

Uniqueness

2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine is unique due to the combination of the oxadiazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-5-11-7(14-12-5)6-3-9-8(13-2)10-4-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDLDPUAYVKYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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